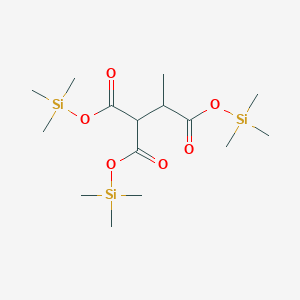
1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester is a chemical compound with the molecular formula C18H40O7Si4 and a molecular weight of 480.8480 . This compound is also known by other names such as citric acid, tetrakis(trimethylsilyl) derivative, and propane-1,2,3-tricarboxylic acid, 2-trimethylsilyloxy, tris-trimethylsilyl ester . It is a derivative of citric acid, where the hydroxyl groups are replaced by trimethylsilyl groups, making it a silyl ether.
Preparation Methods
The synthesis of 1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester typically involves the reaction of citric acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups. The general reaction can be represented as follows:
Citric Acid+4(Trimethylsilyl Chloride)→1,1,2-Propanetricarboxylic Acid, Tris(trimethylsilyl) Ester+4(Hydrochloric Acid)
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester can undergo various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to regenerate the parent citric acid in the presence of water or aqueous acids.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include water, acids, bases, and nucleophiles. The major products formed from these reactions are typically derivatives of citric acid or other substituted silyl ethers.
Scientific Research Applications
1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: The compound is used in the production of various silyl-protected intermediates and in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester involves its ability to act as a silylating agent. The trimethylsilyl groups can protect hydroxyl groups from unwanted reactions, allowing for selective transformations. In biological systems, the compound can inhibit enzymes such as aconitase by interfering with their active sites .
Comparison with Similar Compounds
Similar compounds to 1,1,2-Propanetricarboxylic acid, tris(trimethylsilyl) ester include:
Trimethyl 1,2,3-propanetricarboxylate: Another ester derivative of citric acid, used in similar applications.
Citric acid, tetrakis(trimethylsilyl) derivative: A closely related compound with similar protective functionalities.
The uniqueness of this compound lies in its specific substitution pattern and its effectiveness as a silylating agent, making it valuable in both synthetic and biological research.
Properties
CAS No. |
61713-71-1 |
|---|---|
Molecular Formula |
C15H32O6Si3 |
Molecular Weight |
392.67 g/mol |
IUPAC Name |
tris(trimethylsilyl) propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C15H32O6Si3/c1-11(13(16)19-22(2,3)4)12(14(17)20-23(5,6)7)15(18)21-24(8,9)10/h11-12H,1-10H3 |
InChI Key |
QPUCMIJGVZQFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















